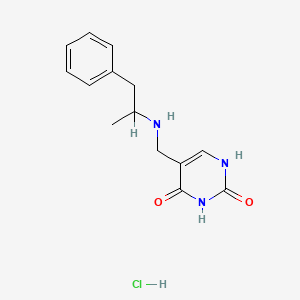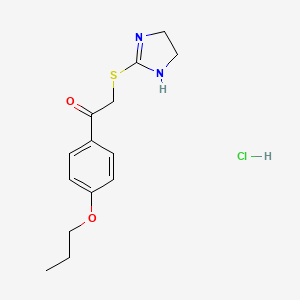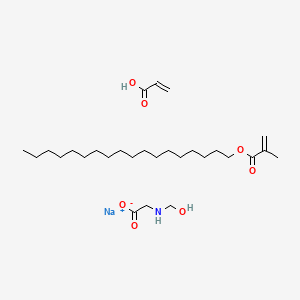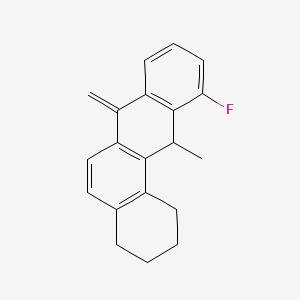
1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene is a complex organic compound with the molecular formula C20H19F It is a derivative of benz(a)anthracene, characterized by the presence of fluorine and methyl groups, as well as a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the core structure of the compound. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions, often requiring elevated temperatures and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification techniques like chromatography and recrystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,7,12-Hexahydro-11-fluoro-12-methylbenz(a)anthracene
- 1,2,3,4,7,12-Hexahydro-12-methyl-7-methylenebenz(a)anthracene
- 1,2,3,4,7,12-Hexahydro-11-fluoro-7-methylenebenz(a)anthracene
Uniqueness
1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene is unique due to the presence of both fluorine and methylene groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
111771-35-8 |
|---|---|
Molecular Formula |
C20H19F |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
11-fluoro-12-methyl-7-methylidene-2,3,4,12-tetrahydro-1H-benzo[a]anthracene |
InChI |
InChI=1S/C20H19F/c1-12-15-8-5-9-18(21)20(15)13(2)19-16(12)11-10-14-6-3-4-7-17(14)19/h5,8-11,13H,1,3-4,6-7H2,2H3 |
InChI Key |
HTZIWFZJOXTZEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC3=C2CCCC3)C(=C)C4=C1C(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


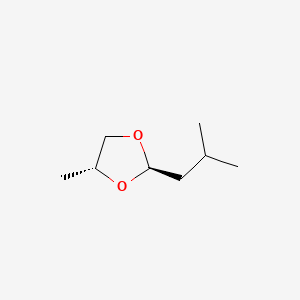
![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)
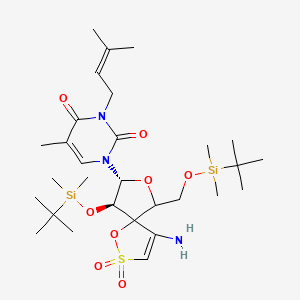
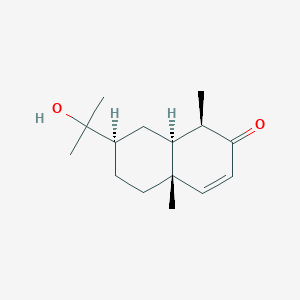
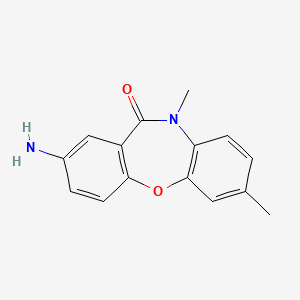
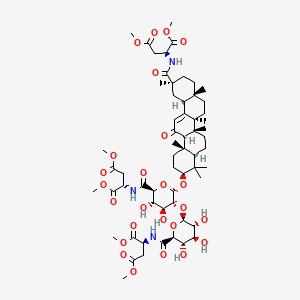
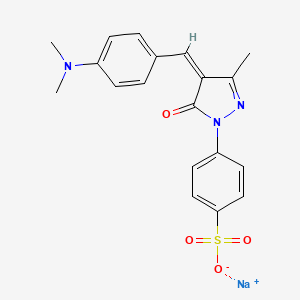
![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
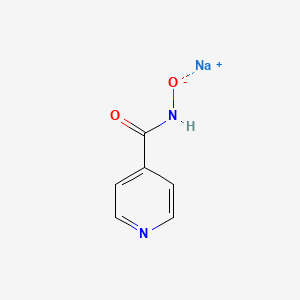
![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
